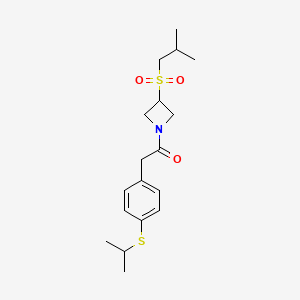

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S2/c1-13(2)12-24(21,22)17-10-19(11-17)18(20)9-15-5-7-16(8-6-15)23-14(3)4/h5-8,13-14,17H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXCUNYHFOANAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=C(C=C2)SC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the azetidine ring through cyclization reactions. The isobutylsulfonyl group can be introduced via sulfonylation reactions, while the isopropylthio group is added through thiolation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the high quality of the product .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Substituted azetidines

Scientific Research Applications

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring and sulfonyl group can interact with enzymes or receptors, modulating their activity. The thioether group may also play a role in binding to biological macromolecules, influencing the compound’s overall effect. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues with Azetidine and Ethanone Moieties

- 1-(Azetidin-1-yl)-2-(2-(4-(3-fluoropropyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanone (Compound 13, ) Structural Differences: Replaces the isopropylthio phenyl group with a pyrazolo[1,5-a]pyrimidinyl ring and a 3-fluoropropylphenyl substituent. Functional Impact: The fluoropropyl group enhances metabolic stability, while the pyrazolopyrimidine core may improve binding to kinase targets. The absence of a sulfonyl group reduces polarity compared to the target compound .

2.2. Sulfonyl-Containing Ethanone Derivatives

- 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone () Structural Differences: Lacks the azetidine ring; sulfonyl group is attached to a phenyl ring instead of isobutyl. This may enhance crystallinity but reduce solubility compared to the target compound’s isobutylsulfonyl group .

- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Structural Differences: Incorporates a triazole ring and difluorophenyl groups. Functional Impact: Fluorine atoms improve bioavailability, while the triazole-thioether linkage may confer redox activity absent in the target compound’s simpler thioether .

2.3. Ethanone Derivatives with Thioether and Heterocyclic Substituents

- N-{5-[(1-ethylpropyl)sulfonyl]-2-methoxyphenyl}-5-(3-pyridin-2-ylphenyl)-1,3-oxazol-2-amine () Structural Differences: Features an oxazol-2-amine core and ethylpropylsulfonyl group. The ethylpropylsulfonyl group may offer intermediate lipophilicity compared to the target’s isobutylsulfonyl .

2.4. Hydroxyacetophenone Analogues ()

- Examples: 1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone, 1-[4-(Acetyloxy)-2-hydroxyphenyl]ethanone. Structural Differences: Replace sulfonyl and thioether groups with acetyloxy and hydroxyl substituents. Functional Impact: Increased polarity due to hydroxyl groups improves water solubility but reduces membrane permeability. Synthesis methods (e.g., enzymatic catalysis) differ significantly from sulfonylation reactions used for the target compound .

Comparative Data Table

Key Research Findings

- Sulfonyl Group Impact : Isobutylsulfonyl in the target compound balances lipophilicity better than phenylsulfonyl () or ethylsulfonyl () groups, optimizing membrane permeability and solubility .

- Thioether vs. Triazole-Thioether : The target’s simple thioether lacks the redox versatility of triazole-thioether derivatives () but offers synthetic simplicity .

- Azetidine vs.

Biological Activity

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound contains an azetidine ring, a sulfonamide group, and a thioether moiety, which contribute to its reactivity and biological properties. The presence of these functional groups enhances the compound's ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : The azetidine core is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Isobutylsulfonyl Group : This is achieved via sulfonation reactions using isobutanesulfonic acid derivatives.

- Coupling with the Isopropylthio Phenyl Group : This step involves nucleophilic substitution or coupling reactions to attach the phenyl moiety.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Research indicates that it may affect various cellular processes, including:

- Inhibition of Protein Kinases : The compound has shown potential in inhibiting kinases involved in cell proliferation and survival.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammatory responses by modulating cytokine production.

Pharmacological Studies

Several studies have investigated the pharmacological profile of this compound:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It specifically targets pathways involved in tumor growth and metastasis.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | , |

| Anti-inflammatory | Reduction in cytokine levels | , |

| Antimicrobial | Activity against specific bacterial strains | , |

Case Studies

- Cytotoxicity Assay : A study evaluating the effects of the compound on breast cancer cell lines reported an IC50 value indicating significant cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, further supporting its anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.